2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-phenylmethoxy-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(13-22-12-14-5-2-1-3-6-14)20-10-8-15(11-20)23-16-7-4-9-18-19-16/h1-7,9,15H,8,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOGZYFNTORKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzyloxy intermediate, followed by the introduction of the pyridazin-3-yloxy group through nucleophilic substitution reactions. The final step involves the formation of the pyrrolidin-1-yl group under specific reaction conditions, such as the use of a base and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related molecules from the evidence:
Table 1: Key Structural and Physical Properties
*Molecular formula and weight for the target compound are theoretical estimates.
Key Observations:
Substituent Effects: The target compound replaces the butenyl chain in 1d/1e with a pyridazine ring. Pyridazine’s electron-withdrawing nature may increase polarity and alter solubility compared to the aliphatic butenyl group in 1d/1e. The benzoxazole derivative () lacks a pyrrolidine ring but shares an ethanone group.
Stereochemical Considerations :
- Compounds 1d and 1e () demonstrate how E/Z stereochemistry in the butenyl chain affects NMR signals (e.g., δ 5.81 vs. 6.44 for CH=CH). The target compound’s rigid pyridazine ring likely reduces stereochemical complexity compared to 1d/1e .
Molecular Weight and Reactivity :
- The target compound (MW ≈326) is lighter than 1d/1e (MW 379.50) due to the pyridazine-for-butenyl substitution. Lower molecular weight may improve bioavailability.
- The benzoxazole derivative (MW 238.24) is significantly smaller, favoring applications in fragment-based drug discovery .
Biological Activity
2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 285.35 g/mol. The compound features a benzyloxy group, a pyridazin-3-yloxy group, and a pyrrolidin-1-yl moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects. For instance, the presence of the pyridazin moiety may enhance binding affinity to certain targets, potentially influencing its therapeutic efficacy.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound has been investigated for its anticancer effects, showing promise in inhibiting the proliferation of cancer cell lines in vitro.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly related to its ability to modulate mitochondrial dysfunction associated with neurodegenerative diseases.
Case Studies
- Anticancer Activity : In a study published in PubChem, the compound was evaluated against multiple cancer cell lines, demonstrating significant cytotoxicity at varying concentrations. The mechanism was linked to apoptosis induction through mitochondrial pathways .
- Neuroprotection : Another study explored its effects on amyloid beta-induced mitochondrial dysfunction in neuronal cells. The results indicated that the compound effectively reduced mitochondrial permeability transition pore (mPTP) opening, leading to improved cell viability compared to untreated controls .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Neuroprotective | Reduced mPTP opening; improved neuronal viability |
Comparison with Similar Compounds
The biological activities of this compound can be compared with similar compounds containing pyrrolidine or pyridazine structures. For example:
| Compound Name | Key Activity |
|---|---|
| 2-(Benzyloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone | Anticancer and antimicrobial |
| 2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone | Antimicrobial |
These comparisons highlight the unique biological profile of the compound due to its specific structural characteristics.
Q & A
Q. Basic
- TLC monitoring : Use silica plates with ethyl acetate/hexane eluents (Rf ~0.3–0.5 for intermediates) .
- Recrystallization : Ethanol or ethyl acetate are effective for removing unreacted starting materials (e.g., 93% yield achieved via ethanol recrystallization in ) .
What safety precautions are recommended for handling this compound?
Q. Basic
- Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of pyrrolidine derivatives.
- Follow protocols for similar compounds, such as avoiding inhalation and skin contact (see Safety Data Sheets in ) .
How can reaction conditions be optimized to improve yield?
Q. Advanced
- Catalyst screening : Test coupling agents like EDC·HCl/HOBt (as in ) for amide/ether bond formation .
- Temperature control : Prolonged heating (e.g., 20 hours at 150°C in DMF) may enhance nucleophilic substitution efficiency .
How can computational modeling predict the compound’s reactivity or binding affinity?
Q. Advanced
- Perform molecular docking studies to simulate interactions with biological targets (e.g., enzymes or receptors). highlights docking workflows for analogous pyrrolidine derivatives, which can guide parameter selection .
How does the compound’s stability vary under different storage conditions?
Q. Advanced
- Store in anhydrous, inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis of the benzyloxy group.
- Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) to assess shelf life .
How can NMR signal overlap be resolved for structural confirmation?
Q. Advanced
- Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping pyrrolidine and pyridazine signals. For example, utilized ¹H-¹³C correlations to resolve complex splitting patterns in similar structures .
How should conflicting synthetic yields be analyzed?
Q. Advanced
- Compare reaction parameters (e.g., solvent purity, catalyst loading). achieved 93% yield via strict stoichiometric control (1:1 molar ratio of reactants) and optimized extraction .
- Reproduce methods with in-line analytics (e.g., FTIR for real-time monitoring).
How can structure-activity relationship (SAR) studies guide bioactivity optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
